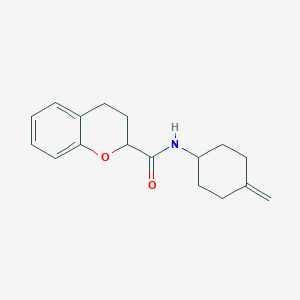

N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-12-6-9-14(10-7-12)18-17(19)16-11-8-13-4-2-3-5-15(13)20-16/h2-5,14,16H,1,6-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFFRIKZLKRHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)NC(=O)C2CCC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl and benzopyran intermediates. The key steps include:

Formation of the Cyclohexyl Intermediate: This involves the reaction of cyclohexanone with a suitable methylidene donor under basic conditions to form the 4-methylidenecyclohexyl intermediate.

Synthesis of the Benzopyran Intermediate: The benzopyran moiety is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

Coupling Reaction: The final step involves coupling the cyclohexyl and benzopyran intermediates using a carboxamide-forming reagent such as carbonyldiimidazole (CDI) or a similar coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylidene group can be oxidized to form a ketone or an alcohol, depending on the oxidizing agent used.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzopyran moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide possess significant anti-inflammatory effects. These compounds have been studied for their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases. For instance, studies have shown that certain benzopyran derivatives can reduce inflammation markers in animal models.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and mitigate oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The compound's structural features enhance its capacity to donate electrons, thereby neutralizing reactive oxygen species.

Anticancer Potential

Emerging studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Research on related benzopyran derivatives has demonstrated their effectiveness against various cancer cell lines, indicating that this compound could serve as a lead compound in cancer drug development .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of benzopyran derivatives, researchers treated carrageenan-induced inflammation in rats with this compound. The results indicated a significant reduction in paw edema compared to control groups, suggesting strong anti-inflammatory activity.

Case Study 2: Antioxidant Efficacy

Another study assessed the antioxidant potential of this compound using DPPH radical scavenging assays. The findings revealed that this compound exhibited a dose-dependent increase in radical scavenging activity, confirming its efficacy as an antioxidant agent.

Mechanism of Action

The mechanism of action of N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.

Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

- N-(4-methylidenecyclohexyl)cyclopropanecarboxamide

- N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide

- 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide

Uniqueness

N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide stands out due to its unique combination of a cyclohexyl ring, benzopyran moiety, and carboxamide group

Biological Activity

N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide, with CAS Number 2097930-66-8, is a synthetic compound belonging to the benzopyran family. This compound has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C17H21NO2, with a molecular weight of 271.35 g/mol. The compound's structure features a benzopyran core, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H21NO2 |

| Molecular Weight | 271.35 g/mol |

| CAS Number | 2097930-66-8 |

| IUPAC Name | N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-chromene-2-carboxamide |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- PI3K Inhibition : Similar compounds have shown potential as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. For instance, related benzopyran derivatives have been reported to selectively inhibit PI3Kβ and PI3Kδ isoforms with low IC50 values, indicating strong potency against certain tumor types .

- Monoamine Oxidase Inhibition : Compounds in the benzopyran family have been investigated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B). Selective inhibition of MAO-B has implications for neuroprotective effects and treatment of neurodegenerative diseases .

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

- Anticancer Activity : Preclinical studies have indicated that benzopyran derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in xenograft models .

- Neuroprotective Effects : The inhibition of MAO-B by related compounds suggests potential neuroprotective effects that could be beneficial in treating conditions such as Parkinson's disease .

Case Studies

- In Vivo Tumor Growth Inhibition : A study involving a related compound demonstrated profound pharmacodynamic modulation in a mouse model with PTEN-deficient tumors after oral administration. This model showed significant tumor growth inhibition after chronic dosing, supporting the therapeutic potential of similar benzopyran derivatives .

- Neuroprotection in Animal Models : Research on benzopyran compounds has indicated their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in neurodegenerative disease models .

Q & A

Q. What are the recommended synthetic routes for N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide, and how are intermediates characterized?

Methodology:

Q. How is the molecular structure of this compound validated experimentally?

Methodology:

- X-ray Crystallography : Employ SHELXL for refinement of single-crystal diffraction data. Key parameters include bond length accuracy (±0.01 Å) and R-factor optimization (<0.05) to resolve cyclohexylidene and benzopyran ring conformations .

- Complementary Techniques : Pair crystallography with FT-IR to confirm carbonyl stretching frequencies (~1680–1720 cm) and amide N-H bending (~1550 cm).

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scale-up scenarios?

Methodology:

Q. How can computational modeling predict the compound’s biological interactions, such as protein binding?

Methodology:

- Molecular Docking : Use AutoDock Vina with crystal structure data (from SHELXL-refined PDB files) to simulate binding to targets like antioxidant enzymes or cyclooxygenase (COX). Validate with free energy calculations (ΔG ≤ -8 kcal/mol) .

- Pharmacophore Mapping : Identify critical features (e.g., benzopyran carbonyl as H-bond acceptor) using Schrödinger Suite, referencing structural analogs like Sonlicromanol (an antioxidant benzopyran carboxamide) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. crystallography)?

Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.